molecular formula C15H13NO B1267185 Phenyl(3-phenylaziridin-2-yl)methanone CAS No. 51659-21-3

Phenyl(3-phenylaziridin-2-yl)methanone

Cat. No. B1267185
CAS RN: 51659-21-3
M. Wt: 223.27 g/mol
InChI Key: SUHPZGRFOCEHTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Phenyl(3-phenylaziridin-2-yl)methanone and similar compounds involves complex chemical reactions that are meticulously designed to achieve the desired product. Studies have demonstrated various synthesis methods, including the use of density functional theory (DFT) calculations for structural optimization and spectral characterization. For instance, Shahana and Yardily (2020) synthesized novel compounds related to Phenyl(3-phenylaziridin-2-yl)methanone, providing insights into the synthesis methodologies using UV, IR, 1H and 13C NMR, and mass spectrometry, along with theoretical vibrational spectra interpretations (Shahana & Yardily, 2020).

Molecular Structure Analysis

The molecular structure of Phenyl(3-phenylaziridin-2-yl)methanone and its derivatives has been extensively analyzed using various spectroscopic techniques and computational methods. Investigations into the equilibrium geometry, bonding features, and harmonic vibrational wave numbers reveal the compound's intricate structural details. For example, the study by Shahana and Yardily (2020) utilized DFT calculations to understand the structural nuances of related compounds, providing a foundation for understanding Phenyl(3-phenylaziridin-2-yl)methanone's structure (Shahana & Yardily, 2020).

Chemical Reactions and Properties

Phenyl(3-phenylaziridin-2-yl)methanone undergoes various chemical reactions, contributing to its versatile chemical properties. The compound's reactivity can be influenced by structural changes and environmental factors. Al-Ansari (2016) explored the effects of structure and environment on spectroscopic properties, highlighting the compound's reactivity in different solvents and the impact of substitutions on its chemical behavior (Al-Ansari, 2016).

Physical Properties Analysis

The physical properties of Phenyl(3-phenylaziridin-2-yl)methanone, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in various environments. While specific studies on these properties were not identified in the current literature search, related compounds have been analyzed, offering insights that can be extrapolated to Phenyl(3-phenylaziridin-2-yl)methanone.

Chemical Properties Analysis

The chemical properties of Phenyl(3-phenylaziridin-2-yl)methanone, including acidity, basicity, and reactivity with other chemicals, are fundamental to its applications in synthesis and chemical reactions. Studies like those conducted by Al-Ansari (2016) provide a glimpse into the compound's chemical behavior, particularly in relation to its spectroscopic properties and reactivity under different conditions (Al-Ansari, 2016).

Scientific Research Applications

Antimicrobial Activity

Phenyl(3-phenylaziridin-2-yl)methanone derivatives exhibit significant antimicrobial properties. Kumar et al. (2012) synthesized a series of related compounds demonstrating comparable activity to standard drugs like ciprofloxacin and fluconazole, particularly those containing a methoxy group (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Insect Antifeedant Activities

Some derivatives of phenyl(3-phenylaziridin-2-yl)methanone have shown potential as insect antifeedants. Thirunarayanan (2014) reported the synthesis of aryl 3-(substituted phenyl) bicyclo heptene-2-yl-methanone derivatives with significant insect antifeedant activities, evaluated using the Dethler’s leaf-discs bioassay method (Thirunarayanan, 2014).

Protein Tyrosine Kinase Inhibitory Activity

Phenyl(3-phenylaziridin-2-yl)methanone and its derivatives have also shown promise in inhibiting protein tyrosine kinase. Zheng et al. (2011) synthesized a series of furan-2-yl(phenyl)methanone derivatives, with several exhibiting promising in vitro protein tyrosine kinase inhibitory activity, comparable or superior to the positive reference compound, genistein (Zheng, Ban, Feng, Zhao, Lin, & Li, 2011).

Liquid Crystal Properties

Phenyl(3-phenylaziridin-2-yl)methanone derivatives have been found to display liquid crystal behaviors. Zhao et al. (2013) reported the synthesis of aryl(5-ferrocenyl-2 H -1,2,3-triazol-4-yl)methanone derivatives displaying liquid crystal properties over wider mesophase ranges during first heating (Zhao, Guo, Chen, & Bian, 2013).

Cytoprotective Activities

Novel phenyl(thiophen-2-yl)methanone derivatives have been studied for their cytoprotective activities against H2O2-induced injury in human umbilical vein endothelial cells. Lian (2014) reported that some derivatives, particularly those with p-methoxy groups and two chlorine atoms substituted on the phenyl ring, showed preferable protective activity (Lian, 2014).

properties

IUPAC Name

phenyl-(3-phenylaziridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-15(12-9-5-2-6-10-12)14-13(16-14)11-7-3-1-4-8-11/h1-10,13-14,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHPZGRFOCEHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(N2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304731
Record name phenyl(3-phenylaziridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664047
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Phenyl(3-phenylaziridin-2-yl)methanone

CAS RN

51659-21-3
Record name NSC167104
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phenyl(3-phenylaziridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JL Jat, D Chandra, P Kumar, V Singh, B Tiwari - Synthesis, 2022 - thieme-connect.com
A metal and additive-free stereospecific direct N-H and N-Me aziridination of inactivated olefins is disclosed using N-Boc-O-tosylhydroxylamine (TsONHBoc) as an aminating agent in …
Number of citations: 3 www.thieme-connect.com
S Farooq, Z Ngaini - Current Organocatalysis, 2019 - ingentaconnect.com
An up-to-date short review of the chalcone methodologies is presented, which is the most interesting and beneficial for choosing the desired protocol to synthesize suitable derivatives …
Number of citations: 45 www.ingentaconnect.com
CE Gulácsy - 2016 - purehost.bath.ac.uk
While alcohols have successfully undergone kinetic resolutions, amines pose a challenge due to their nucleophilic nature. Aziridines were identified as potential substrates as a result of …
Number of citations: 4 purehost.bath.ac.uk
JL Jat, AK Yadav, CB Pandey… - The Journal of Organic …, 2022 - ACS Publications
The first direct general method for N-Me aziridination of electron-deficient olefins, enones, is described using N-methyl-O-tosylhydroxylamine as the aminating agent in the presence of a …
Number of citations: 5 pubs.acs.org
D Hertsen, S Catak, M Waroquier… - … Chemistry in Belgium …, 2012 - libstore.ugent.be
De experimenten van Mollet et al. die het bestaan van N-spiro bis-aziridinium ionen voorstelden in een reactieschema voor de vorming van aziridine 4a (Schema 1), dienen als basis …
Number of citations: 4 libstore.ugent.be
A Armstrong, RDC Pullin, CR Jenner, K Foo… - Tetrahedron …, 2014 - Elsevier
trans-N-Unsubstituted aziridines were synthesised (up to 77% ee) via a chiral tertiary amine-promoted nucleophilic aziridination of α,β-unsaturated ketones utilising in situ generated N–…
Number of citations: 25 www.sciencedirect.com
MSS Gaikwad - rbnbcollege.com
Chalcone shows a spread of fascinating biological actions as well as medication, antifungal, antimouse liver disease virus (MHV), inhibition of herpes simplex virus sort one (HSV-1), …
Number of citations: 0 rbnbcollege.com
Y Han, YX Xie, LB Zhao, MJ Fan, YM Liang - Synthesis, 2008 - thieme-connect.com
A simple strategy for the synthesis of highly substituted 2-imidazolines starting from terminal alkynes, sulfonyl azides, and N-unsubstituted aziridines via two steps with high …
Number of citations: 17 www.thieme-connect.com
J Wang, J Lao, X Li, R Lu, H Miao… - Synthetic …, 2012 - Taylor & Francis
The aziridination of α , β -unsaturated ketones with O-(2,4-dinitrophenyl)-hydroxylamine and tertiary amine was developed. trans-Aziridines were obtained exclusively in good yields. …
Number of citations: 10 www.tandfonline.com
RF Klima - 2004 - search.proquest.com
In this research intermolecular and intramolecular triplet sensitization has been employed to photochemically generate triplet alkyl nitrene intermediates in solution. Photolyzing with …
Number of citations: 4 search.proquest.com

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